3,3'-Dimethoxybenzidine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.2ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;;/h3-8H,15-16H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTIAFYTYOEQHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2.2HCl, C14H18Cl2N2O2 |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119-90-4 (Parent) |

Source

|

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020485 |

Source

|

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine dihydrochloride is an off-white powder. (NTP, 1992), Water or Solvent Wet Solid |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20325-40-0 |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-ylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIANISIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV96QA6UKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

514 °F (NTP, 1992) |

Source

|

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dimethoxybenzidine Dihydrochloride: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and common applications of 3,3'-Dimethoxybenzidine dihydrochloride (B599025). The information is intended to support researchers and scientists in its effective and safe use in various experimental settings.

Core Physicochemical Properties

3,3'-Dimethoxybenzidine dihydrochloride, also known as o-dianisidine dihydrochloride, is a widely used chromogenic substrate for peroxidase-based enzymatic assays. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 317.21 g/mol | [3][4] |

| CAS Number | 20325-40-0 | [1][2][5] |

| Appearance | White to beige to grey to purple-grey powder/tablets.[1][2][5][6] | [1][2][5][6] |

| Melting Point | 268 °C (decomposes) | [5] |

| Solubility | Soluble in water (1-5 g/100 mL at 20 °C).[5] | [5] |

| pKa | 4.2 at 25 °C | [7] |

| pH | 1.7 (100 g/L aqueous solution at 20 °C) | [5] |

Analytical and Spectroscopic Data

The analytical characterization of this compound is crucial for its identification and quantification. The following table summarizes key spectroscopic information.

| Analytical Method | Data | Reference(s) |

| ¹H NMR | 400 MHz in D₂O: δ 7.52 (d, J=8.2 Hz), 7.40 (s), 7.34 (d, J=8.2 Hz), 4.05 (s). | [8] |

| UV-Vis Spectroscopy | The oxidized form of o-dianisidine exhibits a primary absorbance maximum at approximately 460 nm, which is commonly used for quantification in enzymatic assays.[9][10] This can shift to around 540 nm in the presence of strong acid.[11][12] | [9][10][11][12] |

| Molar Extinction Coefficient (ε) of Oxidized Form | ~11.3 mM⁻¹cm⁻¹ at 460 nm for the H₂O₂-dependent oxidation product.[6][13] | [6][13] |

| HPLC | Can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. | [14] |

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is classified as a carcinogen.[5][15]

Hazard Statements:

Precautionary Measures:

-

Avoid exposure; obtain special instructions before use.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area.

-

In case of accident or if you feel unwell, seek medical advice immediately.

Incompatibilities:

-

Strong oxidizing agents.[5]

Experimental Applications and Protocols

This compound is a versatile chromogenic substrate for various enzymatic assays. Upon oxidation by a peroxidase in the presence of hydrogen peroxide, it forms a colored product that can be quantified spectrophotometrically.

Horseradish Peroxidase (HRP) Activity Assay

This protocol details a common method for determining HRP activity.

Materials:

-

0.01 M Sodium Phosphate Buffer, pH 6.0

-

HRP enzyme solution (1-2 µg/mL in buffer)

-

1% o-dianisidine in methanol (B129727) (prepare fresh)

-

0.3% H₂O₂ solution, diluted to 0.003% in buffer just before use

-

Concentrated NaN₃ (for stopping the reaction, optional)

Procedure:

-

Prepare the substrate-dye mixture by adding 0.05 mL of the 1% o-dianisidine solution to 6.0 mL of the 0.003% H₂O₂ solution and vortex.

-

Add 2.9 mL of this mixture to a reaction cuvette and 2.9 mL to a control cuvette.

-

At time zero, add 100 µL of the diluted HRP enzyme to the reaction cuvette and 100 µL of PBS to the control cuvette. Mix thoroughly.

-

Measure the increase in absorbance at 460 nm every 15 seconds for 3 minutes.

-

Alternatively, for an endpoint reading, stop the reaction after 3 minutes by adding 100 µL of concentrated NaN₃.

-

Calculate the rate of change in absorbance per minute to determine enzyme activity.[6]

Glucose Determination using Glucose Oxidase

This assay quantifies glucose through a coupled enzyme reaction.

Reaction Principle:

-

Glucose + O₂ + H₂O --(Glucose Oxidase)--> Gluconic Acid + H₂O₂

-

H₂O₂ + o-dianisidine (reduced, colorless) --(Peroxidase)--> Oxidized o-dianisidine (brown) + H₂O

The intensity of the brown color is proportional to the initial glucose concentration.[17]

Materials:

-

Glucose Oxidase-Peroxidase (PGO) reagent

-

o-dianisidine dihydrochloride

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Glucose standards

-

6 N HCl (to stop the reaction)

Procedure:

-

Prepare a glucose oxidase-peroxidase reagent containing o-dianisidine, glucose oxidase, and peroxidase in a suitable buffer.[11]

-

Set up a series of tubes for a standard curve with known glucose concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mL of a working standard) and adjust the volume to 1.0 mL with distilled water.

-

To each tube, and to tubes containing the sample, add 1.0 mL of the glucose oxidase-peroxidase reagent.

-

Incubate all tubes at 35°C for 40 minutes.

-

Stop the reaction by adding 2 mL of 6 N HCl. This will shift the color to a stable pinkish-red.

-

Read the absorbance at 540 nm.[11]

-

Calculate the glucose concentration in the sample by comparing its absorbance to the standard curve.

The following diagram illustrates the workflow for the glucose oxidase assay.

Caption: Workflow for Glucose Determination using Glucose Oxidase and o-Dianisidine.

Ceruloplasmin Activity Assay

This assay measures the oxidase activity of ceruloplasmin.

Materials:

-

Sodium acetate (B1210297) buffer (e.g., pH 5.0)

-

o-dianisidine dihydrochloride solution

-

9 M H₂SO₄ (to stop the reaction)

-

Serum or plasma samples

Procedure:

-

Incubate plasma/serum samples with the sodium acetate buffer at a controlled temperature (e.g., 30°C) for 5 minutes.

-

Add the o-dianisidine solution to start the reaction.

-

After a specific time (e.g., 5 and 15 minutes), stop the reaction by adding 9 M H₂SO₄.

-

Measure the absorbance of the resulting purplish-red solution at 550 nm.[3][18]

-

The enzyme activity is proportional to the rate of color formation.

Conclusion

This compound is a valuable tool in biochemical and clinical research due to its utility as a chromogenic peroxidase substrate. Its well-characterized physicochemical properties and established protocols for various enzymatic assays make it a reliable reagent. However, its carcinogenicity necessitates strict adherence to safety protocols. This guide provides the core information required for its informed and safe application in a laboratory setting.

References

- 1. An o-dianisidine method of horseradish peroxidase neurohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 20325-40-0 [m.chemicalbook.com]

- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound(20325-40-0) 1H NMR spectrum [chemicalbook.com]

- 9. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. Determination of glucose by glucose oxidase method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. 3,3’-Dimethoxybenzidine dihydrochloride | SIELC Technologies [sielc.com]

- 15. bio.vu.nl [bio.vu.nl]

- 16. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. academic.oup.com [academic.oup.com]

o-Dianisidine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine dihydrochloride (B599025), also known as 3,3'-dimethoxybenzidine (B85612) dihydrochloride, is a salt of the aromatic compound o-dianisidine.[1][2][3] It is widely utilized in biochemical assays as a chromogenic substrate for peroxidases.[4][5] Upon oxidation in the presence of peroxidase and hydrogen peroxide, it forms a colored product, enabling the quantitative determination of various substances. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.

Chemical Structure and Formula

The chemical structure and formula of o-Dianisidine dihydrochloride are fundamental to understanding its reactivity and applications.

Chemical Formula: C₁₄H₁₆N₂O₂ · 2HCl[1][6][7]

Molecular Weight: 317.21 g/mol [2][3][7]

Synonyms: 3,3'-Dimethoxybenzidine dihydrochloride, 4,4'-Diamino-3,3'-dimethoxybiphenyl dihydrochloride[2]

Caption: Chemical structure of o-Dianisidine dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of o-Dianisidine dihydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 20325-40-0 | [1][2][3] |

| Appearance | Off-white to light purple crystalline powder | [2] |

| Melting Point | 268 °C | [5] |

| Solubility | Soluble in water (25 mg/mL) and PBS (pH 7.2, 5 mg/mL) | [1][5] |

| λmax | 210, 297 nm | [1] |

| Storage | 2-8°C, protected from light and moisture | [2] |

Applications in Research and Drug Development

o-Dianisidine dihydrochloride is a versatile reagent with several applications in research and development:

-

ELISA: It serves as a chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). The resulting soluble yellow-orange product can be measured spectrophotometrically at 405 nm.[5][8]

-

Enzyme Assays: It is used in colorimetric assays to determine the activity of various enzymes, including glucose oxidase, peroxidase, and myeloperoxidase.[4][5]

-

Quantitative Analysis: This compound is employed in the quantitative determination of substances like glucose, lactate, and uric acid in biological samples.[4]

-

Histochemistry: It has been used in neurohistochemistry for comparative and quantitative studies.

Experimental Protocols

General Protocol for ELISA using o-Dianisidine Dihydrochloride

This protocol outlines the general steps for using o-Dianisidine dihydrochloride as a substrate in an HRP-based ELISA.

Caption: General workflow for an ELISA using o-Dianisidine.

Methodology:

-

Prepare Substrate Solution: Dissolve one 10 mg tablet of o-Dianisidine dihydrochloride in 60 mL of 50 mM phosphate-citrate buffer (pH 5.0). Immediately before use, add 12 µL of fresh 30% hydrogen peroxide.[8]

-

Plate Coating: Coat the wells of a microplate with the desired antigen or antibody.

-

Blocking: Block the remaining protein-binding sites in the coated wells.

-

Incubation: Add samples and HRP-conjugated detection antibody.

-

Substrate Addition: After the final wash step, add the prepared o-Dianisidine substrate solution to each well.

-

Color Development: Incubate the plate at room temperature, protected from light, until a satisfactory color develops.

-

Stopping the Reaction: Stop the enzymatic reaction by adding 5 M HCl.

-

Measurement: Read the absorbance of the yellow-orange product spectrophotometrically at 405 nm.

Protocol for Glucose Determination

This protocol describes the use of o-Dianisidine dihydrochloride in a coupled enzyme assay for the quantitative determination of glucose.

Reaction Principle:

Caption: Enzymatic reactions in the glucose assay.

Methodology:

-

Reagent Preparation:

-

o-Dianisidine Solution: Reconstitute a 50 mg vial of o-Dianisidine dihydrochloride with 20 mL of water.

-

PGO Enzymes Solution: Dissolve the contents of one PGO Enzymes capsule in 100 mL of water in an amber bottle.

-

PGO Enzymes Reaction Solution: Combine 100 mL of the PGO Enzyme Solution with 1.6 mL of the o-Dianisidine Solution.

-

-

Assay Procedure:

-

Label tubes for blank, standard, and test samples.

-

Add 0.5 mL of water (blank), glucose standard solution, or sample to the respective tubes. Serum samples typically require a 20-fold dilution.

-

Add 5.0 mL of the PGO Enzymes Reaction Solution to each tube and mix thoroughly.

-

Incubate all tubes at 37°C for 30 ± 5 minutes or at room temperature for 45 minutes, avoiding direct sunlight.

-

Measure the absorbance at 425–475 nm, using the blank as a reference. Readings should be completed within 30 minutes of incubation.

-

Safety and Handling

o-Dianisidine dihydrochloride is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and is a suspected carcinogen.[1][2]

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat. Use a dust respirator to avoid inhalation.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[1]

Conclusion

o-Dianisidine dihydrochloride remains a valuable tool in biochemical and diagnostic assays due to its reliable performance as a chromogenic peroxidase substrate. Its use in well-established protocols for ELISA and enzymatic assays for key metabolites underscores its importance in research and clinical diagnostics. Proper understanding of its properties, adherence to established protocols, and strict observance of safety measures are essential for its effective and safe utilization.

References

- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 2. bio.vu.nl [bio.vu.nl]

- 3. cloudfront.zoro.com [cloudfront.zoro.com]

- 4. caymanchem.com [caymanchem.com]

- 5. o-Dianisidine = 95 20325-40-0 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. o-Dianisidine | 119-90-4 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3,3'-Dimethoxybenzidine Dihydrochloride (CAS: 20325-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Dimethoxybenzidine (B85612) dihydrochloride (B599025) (CAS: 20325-40-0), a versatile chromogenic substrate with significant applications in biochemical and clinical assays. Also known as o-dianisidine dihydrochloride, this compound is a critical reagent for peroxidase-based enzymatic reactions, enabling the quantification of various analytes. This document details its chemical and physical properties, summarizes its primary applications with specific experimental protocols, and addresses its important safety considerations, including its classification as a potential carcinogen. Furthermore, this guide elucidates the metabolic pathway associated with its carcinogenicity and presents key experimental workflows.

Chemical and Physical Properties

3,3'-Dimethoxybenzidine dihydrochloride is the dihydrochloride salt of 3,3'-dimethoxybenzidine. It is an aromatic amine that presents as a light purple or off-white to grey powder or crystalline solid.[1][2] It is soluble in water.[2][3]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20325-40-0 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl | [4] |

| Molecular Weight | 317.21 g/mol | [4] |

| Synonyms | o-Dianisidine dihydrochloride, 3,3'-dimethoxy-4,4'-Diaminobiphenyl dihydrochloride, Fast Blue B·2HCl | [1][5] |

| Appearance | Light purple powder, Off-white or grey tablets, White to Gray to Red powder to crystal | [1][5][6] |

| Melting Point | 268 °C (decomposes) | [3] |

| Water Solubility | 1-5 g/100 mL at 20 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| pH | 1.7 (100 g/L at 20°C) | [2] |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its role as a chromogenic substrate for peroxidase enzymes, particularly horseradish peroxidase (HRP), in various analytical assays.[6][7] Upon oxidation by peroxidase in the presence of hydrogen peroxide, it forms a colored product that can be quantified spectrophotometrically.[6][7]

Principle of Peroxidase-Based Assays

The fundamental principle of assays employing this compound involves a coupled enzymatic reaction. An initial enzymatic reaction generates hydrogen peroxide (H₂O₂). Subsequently, a peroxidase enzyme catalyzes the oxidation of the colorless this compound by H₂O₂ into a colored, oxidized product. The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, and thus to the concentration of the initial analyte.[1]

Principle of peroxidase-based colorimetric assays.

Detailed Experimental Protocols

This protocol is adapted from a standard glucose oxidase-peroxidase coupled assay.[1]

Principle: Glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with o-dianisidine in the presence of peroxidase to form a brown-colored product, which is measured spectrophotometrically at 425-475 nm.[1]

Reagents:

-

o-Dianisidine Solution: Reconstitute 50 mg of this compound in 20 ml of purified water.[1]

-

PGO Enzymes Solution: Dissolve the contents of one capsule of PGO Enzymes (containing glucose oxidase and peroxidase) in 100 ml of purified water in an amber bottle.[1]

-

PGO Enzymes Reaction Solution: Combine 100 ml of the PGO Enzyme Solution with 1.6 ml of the o-Dianisidine Solution.[1]

-

Glucose Standard Solution (1 mg/ml)

-

Deproteinizing Agents (optional for serum samples): 0.3 N Barium hydroxide (B78521) and 0.3 N Zinc sulfate (B86663) solutions.

Procedure:

-

Sample Preparation (for serum):

-

To 0.2 ml of serum, add 1.8 ml of water, 0.5 ml of 0.3 N Barium hydroxide, and 0.5 ml of 0.3 N Zinc sulfate.

-

Mix well and centrifuge to obtain a clear supernatant.

-

-

Assay Setup:

-

Label tubes for "Blank," "Standard," and "Test."

-

Add 0.5 ml of water to the "Blank" tube.

-

Add 0.5 ml of a diluted glucose standard (e.g., 0.05 mg/ml) to the "Standard" tube.

-

Add 0.5 ml of the deproteinized sample supernatant to the "Test" tube(s).

-

-

Reaction:

-

Add 5.0 ml of the PGO Enzymes Reaction Solution to each tube and mix thoroughly.

-

Incubate all tubes at 37°C for 30 ± 5 minutes or at room temperature for 45 minutes, protected from direct light.[1]

-

-

Measurement:

-

Measure the absorbance of the "Standard" and "Test" samples at 425-475 nm against the "Blank." Readings should be taken within 30 minutes of incubation.[1]

-

Calculation: Glucose Concentration (mg/dl) = (Absorbance of Test / Absorbance of Standard) * Standard Concentration * Dilution Factor

This protocol is designed for measuring MPO activity in tissue homogenates.

Principle: MPO, an enzyme found in neutrophils, catalyzes the formation of reactive oxygen species. Its activity can be quantified by measuring the H₂O₂-dependent oxidation of o-dianisidine, which results in a colored product.[8]

Reagents:

-

Homogenization Buffer: 50 mM Potassium Phosphate (B84403) Buffer (pH 6.0) containing 0.5% Hexadecyltrimethylammonium Bromide (HTAB).

-

Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.0).

-

o-Dianisidine Dihydrochloride Solution: Prepare a stock solution in purified water.

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a dilute solution (e.g., 0.0005%) in Assay Buffer.

Procedure:

-

Tissue Homogenization:

-

Homogenize tissue samples in ice-cold Homogenization Buffer.

-

Freeze-thaw the homogenates three times.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Assay:

-

In a 96-well plate, add a small volume of the supernatant.

-

Add Assay Buffer, o-Dianisidine Dihydrochloride solution, and H₂O₂ solution to initiate the reaction.

-

The final concentrations in the reaction mixture should be optimized, but a starting point could be 50 mM phosphate buffer, 0.167 mg/ml o-dianisidine, and 0.0005% H₂O₂.

-

-

Measurement:

-

Immediately measure the change in absorbance at 460 nm over time using a microplate reader.

-

Calculation: MPO activity is expressed as the rate of change in absorbance per minute per milligram of protein.

Metabolic Pathway and Carcinogenicity

3,3'-Dimethoxybenzidine and dyes metabolized to it are reasonably anticipated to be human carcinogens.[9] The primary mechanism of its carcinogenicity involves the metabolic conversion of ingested azo dyes into the free aromatic amine by the intestinal microflora.[6][9]

Figure 2: Bioactivation Pathway of 3,3'-Dimethoxybenzidine-Based Azo Dyes

Metabolic activation of 3,3'-dimethoxybenzidine.

Anaerobic bacteria in the gut possess azoreductase enzymes that cleave the azo bond (-N=N-) of the dyes, releasing free 3,3'-dimethoxybenzidine.[6][10] This free amine is then absorbed into the bloodstream and transported to the liver. In the liver, it can undergo metabolic activation by cytochrome P450 enzymes (such as CYP1A2) to form reactive electrophilic metabolites.[11][12][13][14] These reactive intermediates can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate tumor formation in various organs.[9]

Safety and Handling

This compound is classified as a hazardous substance and a suspected human carcinogen.[1][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | [5] |

| H350: May cause cancer | P201: Obtain special instructions before use. | [5] |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |

| H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

In case of accidental exposure, immediate medical attention is necessary. For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If ingested, do not induce vomiting and seek immediate medical aid.[1]

Conclusion

This compound is a valuable tool for researchers and scientists in various fields, particularly for quantitative biochemical analysis. Its utility as a chromogenic peroxidase substrate is well-established in assays for glucose, myeloperoxidase, and other analytes. However, its potential carcinogenicity necessitates strict adherence to safety protocols. Understanding its metabolic activation pathway is crucial for assessing its toxicological risk and for the development of safer alternatives. This guide provides the essential technical information to enable the effective and safe use of this compound in a research setting.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria. | Semantic Scholar [semanticscholar.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Determination of histaminase (diamine oxidase) activity by o-dianisidine test: interference of ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cdn.ymaws.com [cdn.ymaws.com]

- 13. mdpi.com [mdpi.com]

- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

solubility of 3,3'-Dimethoxybenzidine dihydrochloride in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3'-Dimethoxybenzidine dihydrochloride (B599025) in water and various organic solvents. The information is compiled from available literature and presented to assist researchers and professionals in its handling, formulation, and application.

Core Data Presentation

The solubility of 3,3'-Dimethoxybenzidine dihydrochloride is a critical parameter for its use in various scientific applications, including as a reagent in enzyme-linked immunosorbent assays (ELISA) and for the detection of metals.[1] The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Citations |

| Water | 1-5 g/100 mL | 20 | [1] |

| Water | 25 mg/mL | Not Specified | [1] |

Qualitative Solubility Data

| Solvent | Solubility Description | Citations |

| Water | Soluble | [1] |

| Ethanol | Insoluble | |

| Basic Salt Solution | Slightly Soluble | |

| Alcohol | Soluble | [2] |

Note on conflicting data: There is a discrepancy in the reported solubility in alcohols. While one source specifies insolubility in ethanol, another indicates solubility in "alcohol."[2] This may suggest solubility in other types of alcohol, such as methanol (B129727) or isopropanol, or could reflect differences in experimental conditions. Further empirical testing is recommended to clarify this point.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath and stir vigorously for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Centrifuge the solution to further separate the undissolved solid.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax).

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL).

-

3. Safety Precautions:

-

This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All work should be performed in a well-ventilated area or a chemical fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

3,3'-Dimethoxybenzidine dihydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical properties of 3,3'-Dimethoxybenzidine (B85612) dihydrochloride (B599025), a compound frequently utilized in biochemical assays.

Core Chemical Data

3,3'-Dimethoxybenzidine dihydrochloride is the dihydrochloride salt of 3,3'-dimethoxybenzidine (also known as o-dianisidine). The addition of two hydrochloride moieties increases its solubility in aqueous solutions, a desirable characteristic for a reagent used in biological buffers. Its key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |

| IUPAC Name | dihydrogen 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine dichloride[1] |

| Molecular Weight | 317.21 g/mol |

| CAS Number | 20325-40-0 |

Application in Experimental Protocols: ELISA

This compound is a chromogenic substrate for the enzyme horseradish peroxidase (HRP). This property is extensively leveraged in Enzyme-Linked Immunosorbent Assays (ELISA) for the detection and quantification of antigens or antibodies. In the presence of HRP and a peroxide, it is oxidized to produce a colored product, allowing for colorimetric measurement.

While modern assays often use derivatives like 3,3',5,5'-Tetramethylbenzidine (TMB) due to enhanced sensitivity and safety, the underlying principle of the experimental workflow remains identical. The following diagram illustrates a typical indirect ELISA workflow where an HRP-conjugated secondary antibody is used, and a substrate like this compound would be introduced for signal generation.

Caption: Indirect ELISA experimental workflow.

References

o-Dianisidine dihydrochloride physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of o-dianisidine dihydrochloride (B599025). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Identity and Properties

o-Dianisidine dihydrochloride, also known as 3,3'-dimethoxybenzidine (B85612) dihydrochloride, is a widely used chromogenic substrate for peroxidase enzymes.[1][2][3] Its ability to undergo a distinct color change upon oxidation makes it an invaluable reagent in various biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][4]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

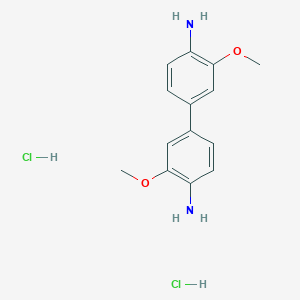

| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride[5][6] |

| Synonyms | 3,3'-Dimethoxybenzidine dihydrochloride, Fast Blue B, 4,4'-Diamino-3,3'-dimethoxybiphenyl dihydrochloride[3][7] |

| CAS Number | 20325-40-0[2][3][8] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl[2][3][9] |

| Molecular Weight | 317.21 g/mol [2][5][8] |

| InChI Key | UXTIAFYTYOEQHV-UHFFFAOYSA-N[5] |

| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl[5] |

Physicochemical Characteristics

The physical and chemical properties of o-dianisidine dihydrochloride are critical for its proper handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to beige or light purple crystalline powder[3][8] |

| Melting Point | 268 °C (decomposes)[5] |

| Boiling Point | Data not available (decomposes) |

| Solubility | Soluble in water (up to 50 mg/mL), PBS (pH 7.2; approx. 5 mg/mL), and ethanol.[5][9] |

| pH | 1.7 (100 g/L aqueous solution at 20°C) |

| Stability | Stable for at least 4 years when stored at -20°C.[9] Reconstituted aqueous solutions should be used within a day.[9] Store protected from heat, light, and moisture.[10] |

Spectral Properties

Spectral analysis is essential for the identification and quantification of o-dianisidine dihydrochloride.

Table 3: Spectral Data

| Spectrum | Wavelength/Peak |

| UV-Vis (λmax) | 210 nm, 297 nm[9] |

| Oxidized Product (in assays) | 405 nm (yellow-orange), 460 nm (brownish)[1][9][11] |

| Infrared (IR) | Specific peak data with interpretation is not readily available in the searched literature. However, spectra are available for reference in databases.[12][13] |

| Nuclear Magnetic Resonance (NMR) | Specific peak data with interpretation is not readily available in the searched literature. However, spectra are available for reference in databases.[6][14] |

Safety and Handling

o-Dianisidine dihydrochloride is classified as a hazardous substance and requires careful handling.

Table 4: Hazard and Safety Information

| Hazard | Description |

| GHS Pictograms | GHS07 (Exclamation mark), GHS08 (Health hazard)[15] |

| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer)[15] |

| Precautionary Statements | P201, P202, P264, P270, P281, P301+P312, P308+P313, P330, P405, P501[15] |

| Storage | Store at 2-8°C or -20°C for long-term stability, protected from light and moisture.[3][9][10] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.[16] |

Note: This compound is a suspected carcinogen.[15] All handling should be performed in a designated area by trained personnel.

Experimental Protocols

o-Dianisidine dihydrochloride is a primary substrate in peroxidase-based assays. Below are detailed methodologies for its application.

General Peroxidase Activity Assay

This protocol describes a general method for determining peroxidase activity using o-dianisidine dihydrochloride as a substrate.

Methodology:

-

Reagent Preparation:

-

Buffer: 0.01 M Sodium Phosphate, pH 6.0.

-

Enzyme Solution: Dilute horseradish peroxidase (HRP) to 1-2 µg/mL in the buffer.

-

Dye Solution: Prepare a 1% o-dianisidine dihydrochloride solution in methanol. This solution may not fully dissolve; vortex before use and protect from light.

-

Substrate Solution: Prepare a 0.3% hydrogen peroxide (H₂O₂) solution. Dilute this solution to 0.003% with the buffer just before use.[17]

-

-

Assay Procedure:

-

Combine 0.05 mL of the Dye Solution with 6.0 mL of the diluted Substrate Solution.

-

Add 2.9 mL of this mixture to a reaction cuvette and 2.9 mL to a control cuvette.

-

To initiate the reaction, add 100 µL of the diluted enzyme to the reaction cuvette and 100 µL of PBS to the control cuvette.

-

Immediately measure the change in absorbance at 460 nm every 15 seconds for 3 minutes.[17]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Enzyme activity can be calculated using the molar extinction coefficient of the oxidized product.

-

Caption: Workflow for a general peroxidase activity assay.

ELISA Protocol using o-Dianisidine Dihydrochloride

This protocol outlines the use of o-dianisidine dihydrochloride as a chromogenic substrate in a standard indirect ELISA.

Methodology:

-

Antigen Coating:

-

Dilute the antigen to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

-

Add 100 µL of the diluted antigen to each well of a 96-well microplate.

-

Incubate overnight at 4°C.[18]

-

-

Blocking:

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.[19]

-

-

Primary Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature.[18]

-

-

Substrate Development:

-

Wash the plate five times.

-

Prepare the substrate solution: dissolve one 10 mg tablet of o-dianisidine dihydrochloride in 60 mL of 50 mM phosphate-citrate buffer (pH 5.0). Immediately before use, add 12 µL of 30% H₂O₂.[10]

-

Add 100 µL of the substrate solution to each well.

-

Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).

-

-

Stopping and Reading:

Caption: Workflow for an indirect ELISA protocol.

Signaling Pathway in Peroxidase Assays

The enzymatic reaction in which o-dianisidine dihydrochloride participates involves its oxidation by hydrogen peroxide, catalyzed by a peroxidase enzyme like HRP. This reaction leads to a colored product that can be quantified.

Caption: Enzymatic reaction pathway of o-dianisidine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. himedialabs.com [himedialabs.com]

- 5. o-Dianisidine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. o-Dianisidine hydrochloride | C14H17ClN2O2 | CID 12309823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. o-Dianisidine - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 18. glygen.ccrc.uga.edu [glygen.ccrc.uga.edu]

- 19. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to the Mechanism of Action of 3,3'-Dimethoxybenzidine Dihydrochloride as a Peroxidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethoxybenzidine (B85612), also known as o-dianisidine, is a widely utilized chromogenic substrate for peroxidase enzymes, particularly horseradish peroxidase (HRP). Its dihydrochloride (B599025) salt is a stable, water-soluble form that, in the presence of a peroxidase and hydrogen peroxide, undergoes a distinct color change, making it invaluable for a variety of biochemical assays, including ELISA (Enzyme-Linked Immunosorbent Assay) and immunohistochemistry. This technical guide provides a comprehensive overview of the mechanism of action of 3,3'-dimethoxybenzidine dihydrochloride, detailed experimental protocols, and relevant kinetic data to aid researchers in its effective application.

Core Mechanism of Action

The enzymatic reaction of 3,3'-dimethoxybenzidine with a peroxidase, such as HRP, and hydrogen peroxide (H₂O₂) is a classic example of a peroxidase-catalyzed oxidation. The overall reaction involves the transfer of electrons from 3,3'-dimethoxybenzidine to hydrogen peroxide, which is facilitated by the peroxidase enzyme. This process can be broken down into a series of steps that constitute the catalytic cycle of the peroxidase.

The reaction begins with the activation of the peroxidase enzyme by hydrogen peroxide. The native enzyme reacts with one molecule of H₂O₂ to form a highly oxidized intermediate known as Compound I. This intermediate then oxidizes one molecule of the 3,3'-dimethoxybenzidine substrate, a two-electron donor, in two successive one-electron steps.

The first step involves the transfer of one electron from 3,3'-dimethoxybenzidine to Compound I, resulting in the formation of a radical cation of the substrate and the reduction of Compound I to Compound II. The second step involves the oxidation of a second molecule of 3,3'-dimethoxybenzidine by Compound II, which generates another radical cation and returns the enzyme to its native state, ready to begin a new catalytic cycle.

The two radical cations of 3,3'-dimethoxybenzidine then react to form a soluble, colored end product. This final product is a diimine, which exhibits a characteristic yellow-orange color and can be quantified spectrophotometrically.

Quantitative Data

The following table summarizes the key kinetic parameters for the reaction of 3,3'-dimethoxybenzidine with peroxidase. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the peroxidase, pH, and temperature.

| Parameter | Value | Enzyme Source | Reference |

| Optimal pH | 5.0 | Horseradish Peroxidase | [1] |

| 4.5 - 6.0 | Various Peroxidases | [2][3] | |

| Km (for H₂O₂) ** | 0.026 mM | Garlic Peroxidase | [2] |

| Vmax (for H₂O₂) | 0.8 U/min | Garlic Peroxidase | [2] |

| Km (for o-dianisidine) | 25 mM | Garlic Peroxidase | [2] |

| Vmax (for o-dianisidine) ** | 0.75 U/min | Garlic Peroxidase | [2] |

| Absorbance Maximum (λmax) of Final Product | 405 nm | Horseradish Peroxidase | [1] |

| 460 nm | Horseradish Peroxidase | [4] |

Experimental Protocols

Peroxidase Activity Assay using this compound

This protocol is adapted from established methods for determining peroxidase activity.[1][4]

Materials:

-

This compound (o-dianisidine dihydrochloride)

-

Horseradish Peroxidase (HRP)

-

30% Hydrogen peroxide (H₂O₂)

-

Phosphate-citrate buffer (50 mM, pH 5.0)

-

Spectrophotometer

Procedure:

-

Buffer Preparation (50 mM Phosphate-Citrate Buffer, pH 5.0):

-

Prepare a 200 mM dibasic sodium phosphate (B84403) solution and a 100 mM citric acid solution.

-

Mix 25.7 mL of the 200 mM dibasic sodium phosphate solution with 24.3 mL of the 100 mM citric acid solution.[1]

-

Adjust the final volume to 100 mL with deionized water.[1]

-

Verify and adjust the pH to 5.0 if necessary.[1]

-

-

Substrate Solution Preparation:

-

Enzyme Preparation:

-

Prepare a stock solution of HRP at a concentration of 1 mg/mL in phosphate-citrate buffer.

-

Perform serial dilutions of the HRP stock solution to obtain a working concentration that yields a linear rate of change in absorbance over a few minutes.

-

-

Assay Protocol:

-

Set the spectrophotometer to measure absorbance at 405 nm or 460 nm.[1][4]

-

To a cuvette, add 2.9 mL of the substrate solution.

-

To initiate the reaction, add 0.1 mL of the diluted HRP solution and mix immediately.

-

For a control, add 0.1 mL of buffer instead of the enzyme solution to a separate cuvette with the substrate solution.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

The peroxidase activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the oxidized product is known.

-

Visualizations

Reaction Mechanism of 3,3'-Dimethoxybenzidine with Peroxidase

Caption: The catalytic cycle of peroxidase with 3,3'-dimethoxybenzidine.

Experimental Workflow for Peroxidase Assay

Caption: Workflow for a typical peroxidase activity assay.

Conclusion

This compound remains a robust and reliable substrate for the detection and quantification of peroxidase activity. Understanding its mechanism of action, coupled with optimized experimental protocols, is crucial for obtaining accurate and reproducible results in various research and diagnostic applications. The information provided in this guide serves as a valuable resource for scientists and professionals working in the fields of biochemistry, molecular biology, and drug development.

References

An In-depth Technical Guide to the Safe Handling of 3,3'-Dimethoxybenzidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 3,3'-Dimethoxybenzidine dihydrochloride (B599025) (CAS No. 20325-40-0). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this chemical by providing a thorough understanding of its hazards, exposure controls, and emergency procedures.

Hazard Identification and Classification

3,3'-Dimethoxybenzidine dihydrochloride is classified as a hazardous substance and is a suspected human carcinogen based on animal studies.[1] It is harmful if swallowed and causes severe skin and eye irritation.[2][3] Inhalation may cause respiratory tract irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H314: Causes severe skin burns and eye damage[3]

-

H350: May cause cancer[3]

The substance is listed as a carcinogen by various regulatory agencies, often under the broader category of 'Benzidine'.[1][4] The National Toxicology Program (NTP) lists it as a known carcinogen.[4] The International Agency for Research on Cancer (IARC) classifies benzidine (B372746) as a Group 1 carcinogen.[4]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Light purple / Beige to Gray-Purple Crystalline Powder[1][5] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl[5] |

| Molecular Weight | 317.21 g/mol [5] |

| Melting Point | 268.0°C[5] |

| Solubility | Soluble in water[6] |

| Vapor Pressure | Negligible[7] |

Table 2: Toxicological Data

| Parameter | Value | Species |

| LD50 (Oral) | 1920 mg/kg | Rat[6] |

| LC50 (Inhalation) | Not available |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA | No specific PEL established.[8] | Refer to the OSHA 13 Carcinogens Standard (29 CFR 1910.1003).[8] |

| NIOSH | Lowest Feasible Concentration (LFC)[8][9] | Recommended for occupational carcinogens.[8] |

| ACGIH | A1 - Confirmed Human Carcinogen (listed as 'Benzidine')[4] | |

| TRK (Germany) | 0.03 mg/m³ | For 3,3'-dimethoxybenzidines (dianisidines).[9] |

Mechanism of Carcinogenicity

The carcinogenic potential of 3,3'-Dimethoxybenzidine, an analogue of benzidine, is attributed to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.

Metabolic Activation Pathway

The primary mechanism involves a multi-step enzymatic process. Initially, the compound undergoes N-acetylation and N-hydroxylation.[1] This is followed by further activation to highly electrophilic nitrenium ions, which can then form covalent adducts with DNA, primarily at the C8 position of guanine.[1] These bulky DNA adducts can distort the DNA helix, causing errors during replication and repair, which may lead to carcinogenic mutations.[1] Intestinal bacteria can also play a role by reducing azo dyes to release the parent amine, 3,3'-dimethoxybenzidine, which is then absorbed and metabolized.[10]

Experimental Protocols and Handling Precautions

Due to its carcinogenic nature, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.

Engineering Controls

-

Designated Area: All work with this substance must be performed in a designated area, such as a chemical fume hood, clearly marked with warning signs (e.g., "DANGER, CHEMICAL CARCINOGEN, AUTHORIZED PERSONNEL ONLY").[2][11]

-

Ventilation: A properly functioning chemical fume hood is mandatory for all procedures involving open handling of the solid or its solutions.[2] Exhaust ventilation should be sufficient to keep airborne concentrations below exposure limits.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, minimum 4mil thickness) and a lab coat.[12] For tasks with a higher risk of contact, consider double-gloving or using utility-grade gloves over exam gloves.[12]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA).[9] Respirator use must follow OSHA respirator regulations (29 CFR 1910.134).[1]

Standard Operating Procedure for Handling

The following workflow outlines the essential steps for safely handling this compound powder in a laboratory setting.

Detailed Steps:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1] Keep containers tightly closed and store in a designated, labeled secondary container.[2]

-

Weighing: Never weigh the powder in the open lab.[2] Transfer the approximate amount needed to a pre-tared, sealable container inside the fume hood.[13] Seal the container before moving it to the balance for an accurate measurement. Make any adjustments to the amount inside the fume hood.[13]

-

Dissolving: Add the solvent to the powder in the container while still inside the fume hood.[2] Use a vortex mixer with caution to avoid creating aerosols, or gently swirl the container to dissolve the solid.[2]

-

Disposal: Dispose of all contaminated materials, including gloves, absorbent paper, and empty containers, as hazardous chemical waste in accordance with federal, state, and local regulations.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][9] Wash the affected area thoroughly with soap and water.[9] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |

| Inhalation | Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills: For small spills of the solid, dampen the material with water to prevent dust formation.[9] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[7] Use absorbent paper dampened with water to clean up any remaining residue.[9]

-

Large Spills: Evacuate the area.[2] Wear full protective equipment, including a respirator.[7] Prevent the spill from entering drains or waterways.[7] Contain the spill and clean it up using the methods for a small spill. Ensure adequate ventilation.[1]

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions due to its carcinogenicity and irritant properties. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed handling protocols outlined in this guide, researchers can minimize their risk of exposure and work safely with this compound. All personnel must be thoroughly trained on these procedures before commencing any work.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 6. chembk.com [chembk.com]

- 7. epa.gov [epa.gov]

- 8. nj.gov [nj.gov]

- 9. bio.vu.nl [bio.vu.nl]

- 10. academic.oup.com [academic.oup.com]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

In-Depth Technical Guide: Toxicological Profile of o-Dianisidine Dihydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Dianisidine dihydrochloride (B599025) (CAS No. 20325-40-0), also known as 3,3'-dimethoxybenzidine (B85612) dihydrochloride, is a chemical intermediate primarily used in the production of azo dyes and pigments.[1] It also serves as a chromogenic substrate in various biochemical assays, particularly in ELISA procedures involving horseradish peroxidase (HRP).[2] Given its utility in the laboratory, a thorough understanding of its toxicological profile is paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known toxicological data for o-dianisidine dihydrochloride, with a focus on its hazardous properties, mechanism of toxicity, and safe handling procedures.

Hazard Identification and Classification

o-Dianisidine dihydrochloride is classified as a hazardous substance with multiple toxicological endpoints of concern. Regulatory and advisory bodies have assigned the following hazard classifications:

-

Carcinogenicity: Category 1B - May cause cancer.[3][4] It is reasonably anticipated to be a human carcinogen.[1]

-

Acute Oral Toxicity: Category 4 - Harmful if swallowed.[3][5]

-

Skin Corrosion/Irritation: Category 1A - Causes severe skin burns and eye damage.[3][5]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1920 mg/kg (for free base) | [6] |

| ATE | - | Oral | 300 - 2000 mg/kg | [7] |

Table 2: Carcinogenicity Data

| Species | Route | Dosing Regimen | Tumorigenic Effects | Reference |

| Rat | Oral (gavage) | 1040 mg/kg/1Y-I | Tumors of the Zymbal gland, intestine, skin, and bladder. | [8] |

| Rat | Oral (gavage) | 11000 mg/kg/51W-I | Carcinogenic by RTECS criteria. | [8] |

| Rat | Oral (gavage) | 6497 mg/kg/91W-C | Carcinogenic by RTECS criteria. | [8] |

| Rat (Fischer 344) | Oral (drinking water) | Not specified | Increased incidence of tumors of the Zymbal gland, liver, large intestine, skin, oral cavity, preputial gland (male), clitoral gland (female), small intestine (male), mesothelium (male), mammary gland (female), and uterus/cervix (female). | [9][10] |

| Hamster | Oral (diet) | Not specified | Benign forestomach tumors (papilloma). | [11] |

Experimental Protocols

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are critical for evaluating the cancer-causing potential of a chemical. The following workflow is representative of a typical bioassay for a substance like o-dianisidine dihydrochloride.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

A typical protocol involves:

-

Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify chemicals that require metabolic activation to become mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of o-dianisidine dihydrochloride on agar (B569324) plates with a minimal amount of histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

Mechanism of Toxicity: Metabolic Activation and Genotoxicity

The carcinogenicity of o-dianisidine is believed to be mediated by its metabolic activation to reactive electrophilic species that can bind to DNA, forming DNA adducts. This process can lead to mutations and initiate the process of carcinogenesis.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

While specific toxicokinetic studies on o-dianisidine dihydrochloride are not extensively detailed in readily available literature, general principles of aromatic amine metabolism suggest that it is likely absorbed through the gastrointestinal tract and skin.[8] Following absorption, it would be distributed systemically. Metabolism is a critical step, as outlined in the mechanism of toxicity, occurring primarily in the liver and other tissues with peroxidase activity, such as the bladder.[1] The metabolites and the parent compound are then excreted, likely through the urine.

Safety Precautions and Laboratory Handling

Given the significant health hazards associated with o-dianisidine dihydrochloride, strict safety protocols must be implemented in the laboratory.

Engineering Controls

-

Work with o-dianisidine dihydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

-

Lab Coat: A lab coat should be worn to protect street clothing.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[7]

Handling and Storage

-

Avoid the formation of dust when handling the solid material.[7]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

-

Keep containers tightly closed.[6]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

o-Dianisidine dihydrochloride is a valuable laboratory reagent but possesses significant toxicological properties, most notably its classification as a carcinogen. The available data strongly indicate that it can cause tumors in multiple organs in animal models, likely through a mechanism involving metabolic activation to genotoxic intermediates. Its acute toxicity and corrosive nature further underscore the need for stringent safety measures. Researchers, scientists, and drug development professionals must adhere to all recommended safety precautions to minimize exposure and ensure a safe laboratory environment. Further research to establish clear NOAEL and LOAEL values from repeated dose toxicity studies would provide a more complete picture of the risk associated with chronic, low-level exposure.

References

- 1. scialliconsulting.com [scialliconsulting.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

The Historical Utility of 3,3'-Dimethoxybenzidine Dihydrochloride in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dimethoxybenzidine dihydrochloride (B599025), commonly known as o-dianisidine dihydrochloride, is an aromatic compound that has played a significant, albeit now largely historical, role in various research applications. Its primary utility stemmed from its properties as a chromogenic substrate for peroxidases, enabling the colorimetric detection and quantification of a range of biological molecules and enzymatic activities. This guide provides an in-depth look at the historical applications of this compound in research, detailing key experimental protocols and presenting relevant quantitative data.

Important Safety Note: 3,3'-Dimethoxybenzidine and its salts are considered probable human carcinogens and are hazardous materials.[1][2][3][4] Modern research has largely replaced it with safer alternatives like TMB (3,3',5,5'-tetramethylbenzidine) and OPD (o-phenylenediamine dihydrochloride).[5][6] This document is intended for historical and informational purposes, and any handling of this compound should be conducted with extreme caution, adhering to all relevant safety protocols and regulations.

Core Applications in Research

The historical research applications of 3,3'-Dimethoxybenzidine dihydrochloride were centered around its ability to undergo oxidation in the presence of a peroxidase and hydrogen peroxide, resulting in a colored product. This principle was adapted for various assays, including:

-

Enzyme-Linked Immunosorbent Assays (ELISAs): As a chromogenic substrate for horseradish peroxidase (HRP) conjugated to antibodies, it was widely used for the detection and quantification of antigens or antibodies.[7]

-

Enzyme Activity Assays: It served as a substrate for measuring the activity of various peroxidases and other enzymes that produce hydrogen peroxide in a coupled reaction.[8][9][10]

-